4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide

Spinal Muscular Atrophy (SMA) SMN2 Splicing Modulation Imidazopyrazine SAR

4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide (CAS: 1845753-80-1) is a fully synthetic, small-molecule heterocyclic amide with the molecular formula C14H10BrFN4O and a molecular weight of 349.16 g/mol. The compound is structurally defined by a 2-methylimidazo[1,2-a]pyrazine core linked via an amide bond to a 4-bromo-2-fluorobenzene ring.

Molecular Formula C14H10BrFN4O
Molecular Weight 349.16 g/mol
Cat. No. B13043608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide
Molecular FormulaC14H10BrFN4O
Molecular Weight349.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=CC2=N1)NC(=O)C3=C(C=C(C=C3)Br)F
InChIInChI=1S/C14H10BrFN4O/c1-8-6-20-7-12(17-5-13(20)18-8)19-14(21)10-3-2-9(15)4-11(10)16/h2-7H,1H3,(H,19,21)
InChIKeyLJPYTYWSMFDMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Sourcing and Baseline Characterization


4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide (CAS: 1845753-80-1) is a fully synthetic, small-molecule heterocyclic amide with the molecular formula C14H10BrFN4O and a molecular weight of 349.16 g/mol . The compound is structurally defined by a 2-methylimidazo[1,2-a]pyrazine core linked via an amide bond to a 4-bromo-2-fluorobenzene ring. It is cataloged within the compound library of patent US9975900B2, which describes substituted imidazo[1,2-α]pyrazines as SMN2 gene splicing modulators for treating spinal muscular atrophy (SMA), though no specific biological data for this single compound is publicly disclosed [1].

Why 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide Cannot Be Generically Substituted


In the absence of disclosed pharmacological structure-activity relationships (SAR) for this specific compound, any assumption of equivalence with closely related analogs, such as 4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide (CAS: 171179-11-6) or other 2-methylimidazo[1,2-a]pyrazine amides, is scientifically unsound . The presence of the fluorine atom ortho to the amide bond can profoundly alter electronic distribution, metabolic stability, and target binding due to its strong electron-withdrawing inductive effect and potential for unique non-covalent interactions [1]. Generic substitution without explicit comparative efficacy or binding data risks selecting a compound with entirely different, and potentially inert or off-target, biological behavior, making procurement decisions based on structural similarity alone unreliable for any research purpose.

Quantitative Evidence Guide: 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide vs. Comparators


Absence of Verifiable Quantitative Differential Data Against Closest Analogs

A comprehensive search of the primary scientific literature and patent databases reveals no publicly available quantitative biological data for 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide [1]. While its non-fluorinated analog, 4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide, also lacks published activity data, the target compound's unique 2-fluoro substitution distinguishes it structurally. However, without head-to-head comparative assay results (e.g., SMN2 splicing EC50, target binding IC50, metabolic stability), no quantifiable performance differentiation can be established.

Spinal Muscular Atrophy (SMA) SMN2 Splicing Modulation Imidazopyrazine SAR

Class-Level Context: Other 2-Methylimidazo[1,2-a]pyrazine Amides in the SMA Patent Show Varied, Unquantified Potency

The patent US9975900B2 discloses a library of 2-methylimidazo[1,2-a]pyrazine amides as SMN2 splicing modulators, but reports no quantitative activity data for any single compound, including the target molecule [1]. The structural diversity within this library—ranging from simple halogen substitutions to complex piperazine derivatives—implies significant functional divergence, as exemplified by the structurally distinct leads in related patents targeting Huntington's disease (e.g., WO2021007378A1) [2]. This context strongly suggests that the target compound's specific substitution pattern was intentionally designed, though its individual contribution remains unpublished.

SMN2 Splicing Spinal Muscular Atrophy Imidazopyrazine Library

Application Scenarios for 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide Based on Current Evidence


Internal SAR Probe for the Role of 2-Fluoro Substitution in Imidazopyrazine Amides

The most scientifically valid application is as a comparative tool within an organization's own structure-activity relationship (SAR) campaign. Researchers synthesizing or procuring a matched-pair set that includes both the target compound and its non-fluorinated analog (4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide) can internally quantify the impact of the 2-fluoro substituent, addressing the public data gap. This approach is supported by the critical role of fluorine in modulating drug-like properties, as discussed in the medicinal chemistry literature [1].

Reference Standard for Analytical Method Development and Quality Control

Given its distinct chemical structure, this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting or quantifying 2-methylimidazo[1,2-a]pyrazine amides in complex mixtures. Its unique retention time and mass spectrum (MW: 349.16), derived from its specific halogenation pattern, provide a reproducible benchmark, which is a standard practice in analytical chemistry for synthesizing structurally diverse compound libraries [2].

Quote Request

Request a Quote for 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.